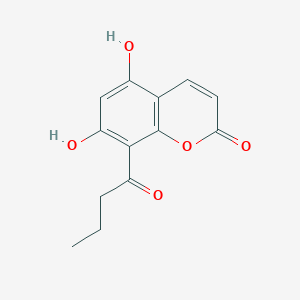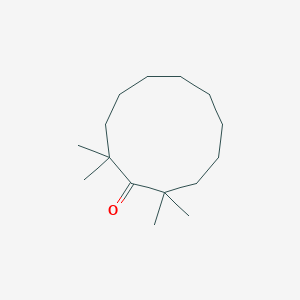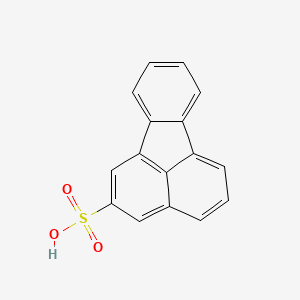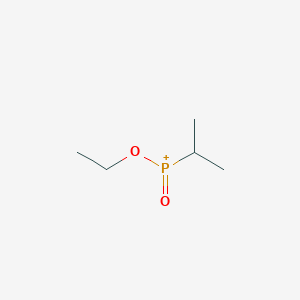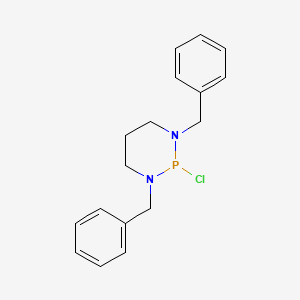
1,3-Dibenzyl-2-chloro-1,3,2-diazaphosphinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dibenzyl-2-chloro-1,3,2-diazaphosphinane is an organophosphorus compound that features a diazaphosphinane ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dibenzyl-2-chloro-1,3,2-diazaphosphinane can be synthesized through a multi-step process involving the reaction of benzylamine with phosphorus trichloride and subsequent cyclization. The reaction typically requires an inert atmosphere and controlled temperature conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dibenzyl-2-chloro-1,3,2-diazaphosphinane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides, to form different derivatives.
Oxidation and Reduction: The phosphorus center can undergo oxidation to form phosphine oxides or reduction to form phosphines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions typically occur under mild conditions with the use of a base to facilitate the substitution.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Various substituted diazaphosphinanes.
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Wissenschaftliche Forschungsanwendungen
1,3-Dibenzyl-2-chloro-1,3,2-diazaphosphinane has several applications in scientific research:
Organic Synthesis: Used as a reagent or intermediate in the synthesis of complex organic molecules.
Materials Science:
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Wirkmechanismus
The mechanism of action of 1,3-Dibenzyl-2-chloro-1,3,2-diazaphosphinane involves its ability to interact with various molecular targets through its phosphorus center. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The specific pathways and targets depend on the nature of the substituents and the overall structure of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dibenzyl-2-chloro-1,3,2-diazaphosphinane: Unique due to its specific diazaphosphinane ring structure.
This compound Derivatives: Compounds with different substituents on the diazaphosphinane ring.
Other Diazaphosphinanes: Compounds with similar ring structures but different substituents.
Uniqueness
This compound is unique due to its specific combination of benzyl groups and a chlorine atom on the diazaphosphinane ring. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
97095-67-5 |
|---|---|
Molekularformel |
C17H20ClN2P |
Molekulargewicht |
318.8 g/mol |
IUPAC-Name |
1,3-dibenzyl-2-chloro-1,3,2-diazaphosphinane |
InChI |
InChI=1S/C17H20ClN2P/c18-21-19(14-16-8-3-1-4-9-16)12-7-13-20(21)15-17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2 |
InChI-Schlüssel |
QNPQNDOOPNLYOC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(P(N(C1)CC2=CC=CC=C2)Cl)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,7-Bis[(benzyloxy)methoxy]-2-benzofuran-1(3H)-one](/img/structure/B14328682.png)



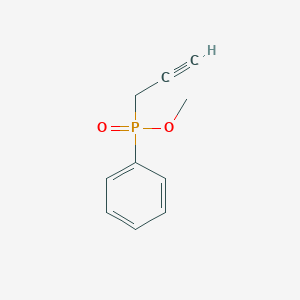
![2-Hexylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14328713.png)
![(1S,12R,15S)-12-(2-hydroxy-2-methylpropyl)-10,13,19-triazapentacyclo[11.7.0.03,11.04,9.015,19]icosa-3(11),4,6,8-tetraene-14,20-dione](/img/structure/B14328716.png)
![N-{2-[(4-Nitronaphthalen-1-yl)oxy]ethyl}aniline](/img/structure/B14328721.png)
![2,5,8-Triphenyl-1H-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B14328724.png)
